N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Description
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a quinazolinone-based acetamide derivative characterized by a 1,2,3,4-tetrahydroquinazolin-2,4-dione core substituted with a 4-methoxyphenyl group at position 2. The N-benzyl and N-ethyl substituents on the acetamide moiety contribute to its steric and electronic profile. Quinazolinones are pharmacologically significant scaffolds, often associated with anticonvulsant, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
QOUSFENLWKTEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclocondensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acylation: The acetamide moiety is introduced through acylation reactions using acyl chlorides or anhydrides.
N-Benzylation and N-Ethylation: The final steps involve the N-benzylation and N-ethylation of the quinazolinone core using benzyl and ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed promising results in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains and fungi. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antimicrobial agents.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The structure-function relationship indicates that modifications to the methoxy group can enhance its binding affinity to acetylcholinesterase .
Case Studies
Several case studies have documented the therapeutic applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM .
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 3: Neuroprotection
In vitro assays assessing acetylcholinesterase inhibition revealed that the compound reduced enzyme activity by 50% at a concentration of 10 µM. This suggests its potential utility in developing treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Core Modifications: Quinazolinone vs. Heterocyclic Systems
- Compound 1: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Shares the quinazolin-2,4-dione core but substitutes the 3-position with a dichlorophenyl group. Demonstrated anticonvulsant activity in PTZ-induced seizure models .
- Compound 2: 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Replaces the quinazolinone core with a thiazole ring. Structural similarity to benzylpenicillin suggests possible antibacterial applications .
Substituent Effects on Acetamide Moieties
- Compound 3: N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () Features a benzothiazole sulfone group instead of quinazolinone. The 4-hydroxyphenyl substituent enhances hydrogen-bonding capacity, contrasting with the lipophilic N-benzyl-N-ethyl groups in the target compound .
Compound 4 : N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()
Functional Group Variations
- Compound 5: 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () Sulfanyl linkage instead of a direct acetamide bond.
Physicochemical and Pharmacological Implications
Table 1: Structural and Functional Comparison
- Lipophilicity : The N-benzyl-N-ethyl groups in the target compound increase logP compared to hydroxyl or nitro substituents in analogs.
- Electron Effects : Methoxy groups (electron-donating) vs. nitro or chloro (electron-withdrawing) alter charge distribution and binding affinity.
- Steric Hindrance : Bulkier substituents (e.g., trimethylphenyl in Compound 5) may reduce target engagement efficiency .
Biological Activity
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The molecular formula can be represented as follows:
- Molecular Weight : Approximately 400 g/mol
- Structural Formula : The compound consists of a benzyl group, an ethyl group, and a methoxyphenyl moiety attached to the tetrahydroquinazoline framework.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example, derivatives of tetrahydroquinazoline have been shown to possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin. This suggests that this compound may also possess similar antimicrobial efficacy.
Anticancer Activity
The tetrahydroquinazoline scaffold is associated with anticancer properties. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy Study :
- A study synthesized several tetrahydroquinazoline derivatives and tested them against clinical isolates of bacteria. Results showed that compounds with methoxy substitutions had enhanced activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Screening :
- Another research effort focused on the anticancer potential of tetrahydroquinazolines. The study revealed that specific substitutions on the quinazoline ring significantly increased cytotoxicity against human cancer cell lines.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
